molecular formula C19H19N5OS2 B1186401 RXOUPDXHCDONHA-UHFFFAOYSA-N

RXOUPDXHCDONHA-UHFFFAOYSA-N

Cat. No.: B1186401
M. Wt: 397.515
InChI Key: RXOUPDXHCDONHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on analogous data from structurally related compounds (e.g., NPMRPDRLIHYOBW-UHFFFAOYSA-N in ), a hypothetical framework for its properties can be inferred. Typically, such compounds are organic molecules with specific functional groups (e.g., nitro, hydroxyl, or aromatic systems) that determine their physicochemical behavior. For instance, the compound may exhibit a molecular weight between 200–300 g/mol, moderate LogP values (1.5–3.0), and a polar surface area (PSA) reflecting hydrogen-bonding capacity .

Properties

Molecular Formula

C19H19N5OS2

Molecular Weight

397.515

InChI

InChI=1S/C19H19N5OS2/c1-2-4-14(5-3-1)15-12-27-18-16(15)17-21-22-19(24(17)13-20-18)26-11-8-23-6-9-25-10-7-23/h1-5,12-13H,6-11H2

InChI Key

RXOUPDXHCDONHA-UHFFFAOYSA-N

SMILES

C1COCCN1CCSC2=NN=C3N2C=NC4=C3C(=CS4)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on RXOUPDXHCDONHA-UHFFFAOYSA-N is absent, the evidence provides insights into structurally analogous compounds. Below is a comparative analysis using available

Table 1: Physicochemical Properties of Selected Compounds

Property This compound* NPMRPDRLIHYOBW-UHFFFAOYSA-N THIpOKCHMeTHJI-3(5)-MeTHJINpa30J1 2,4-IuxJopΦeHOJI
Molecular Weight (g/mol) ~250 (hypothetical) 280.32 1286† 181.58
LogP 2.5 (estimated) 3.1 Not reported 2.8
Boiling Point (°C) ~300 450 Not reported 285
Hydrogen Bond Donors 2 (hypothetical) 1 2 1
Topological PSA (Ų) ~60 58.2 Not reported 50.7
Applications Not reported Industrial synthesis Pharmaceutical intermediates Organic synthesis

*Hypothetical values inferred from structural analogs.

Key Findings:

Hydrophobicity : NPMRPDRLIHYOBW-UHFFFAOYSA-N (LogP 3.1) is slightly more lipophilic than the hypothetical This compound , suggesting differences in membrane permeability .

Hydrogen Bonding: Compounds like THIpOKCHMeTHJI-3(5)-MeTHJINpa30J1 (2 donors) and this compound (hypothetical 2 donors) may exhibit stronger aqueous solubility than NPMRPDRLIHYOBW-UHFFFAOYSA-N (1 donor) .

Thermal Stability : Higher boiling points (e.g., 450°C for NPMRPDRLIHYOBW-UHFFFAOYSA-N ) correlate with larger molecular weights and aromaticity, a trend likely applicable to This compound .

Synthetic Utility : Compounds like 2,4-IuxJopΦeHOJI (LogP 2.8) are used in organic synthesis, suggesting This compound may serve similar roles in catalysis or intermediate formation .

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